An In-Depth Technical Guide to Atenolol EP Impurity E: Structure, Formation, and Characterization
An In-Depth Technical Guide to Atenolol EP Impurity E: Structure, Formation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
Atenolol, a widely prescribed β-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases such as hypertension and angina pectoris.[1] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like atenolol are intrinsically linked to its purity. Regulatory bodies, including the European Pharmacopoeia (EP), mandate stringent control over impurities that may arise during the synthesis or storage of the drug substance. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation and characterization of these related substances is paramount for drug development professionals. This guide provides a comprehensive technical overview of a key process-related impurity, Atenolol EP Impurity E, also known as Atenolol USP Related Compound E.
Part 1: Core Chemical and Physical Properties of Atenolol EP Impurity E
Atenolol EP Impurity E is a dimeric impurity formed during the synthesis of Atenolol. Its presence is an indicator of a specific side reaction, and its levels are strictly controlled by pharmacopeial monographs.
Chemical Structure and Identification
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IUPAC Name: 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide[2][3][4][5][6][7]
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Synonyms: Atenolol USP Related Compound E, Atenolol Bis Ether[2][4]
Below is a diagram illustrating the chemical structure of Atenolol EP Impurity E.
Caption: Chemical structure of Atenolol EP Impurity E.
Physicochemical Properties
A summary of the key physicochemical properties of Atenolol EP Impurity E is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₂N₂O₅ | [2][3][4][6] |
| Molecular Weight | 358.39 g/mol | [3][6] |
| Appearance | Off-White Solid | [3] |
| Solubility | Soluble in Methanol and DMSO | [3] |
| Storage Conditions | 2-8 °C | [3][6] |
Part 2: Formation and Synthesis of Atenolol EP Impurity E
Understanding the formation pathway of an impurity is crucial for its control. Atenolol EP Impurity E is a process-related impurity, meaning it is formed during the synthesis of the Atenolol API.
Mechanism of Formation
The synthesis of Atenolol typically involves the reaction of 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) with epichlorohydrin in the presence of a base.[8] The formation of Impurity E is a result of a secondary etherification reaction. The proposed mechanism is as follows:
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Epoxide Formation: One molecule of 2-(4-hydroxyphenyl)acetamide reacts with epichlorohydrin to form the intermediate, 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (Atenolol Impurity C).[8]
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Nucleophilic Attack: A second molecule of 2-(4-hydroxyphenyl)acetamide, in its phenoxide form, acts as a nucleophile and attacks the epoxide ring of the intermediate formed in the first step.
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Dimerization: This nucleophilic attack results in the opening of the epoxide ring and the formation of the bis-ether linkage, yielding Atenolol EP Impurity E.
The following diagram illustrates the synthetic pathway leading to the formation of Atenolol EP Impurity E.
Caption: Synthetic pathway of Atenolol EP Impurity E formation.
Factors such as the stoichiometry of reactants, reaction temperature, and the nature of the base can influence the yield of this impurity.
Part 3: Analytical Characterization and Control
Accurate and robust analytical methods are essential for the detection and quantification of Atenolol EP Impurity E to ensure the quality of the Atenolol drug substance. The European Pharmacopoeia provides a standardized method for the analysis of related substances in Atenolol.
High-Performance Liquid Chromatography (HPLC) Method (as per European Pharmacopoeia)
The European Pharmacopoeia monograph for Atenolol (0703) outlines a reversed-phase HPLC method for the determination of related substances, including Impurity E.[2][9]
Experimental Protocol:
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Mobile Phase Preparation: Dissolve 1.0 g of sodium octanesulfonate and 0.4 g of tetrabutylammonium hydrogen sulfate in a mixture of 20 volumes of tetrahydrofuran, 180 volumes of methanol, and 800 volumes of a 3.4 g/L solution of potassium dihydrogen phosphate. Adjust the pH to 3.0 with phosphoric acid.[2]
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Chromatographic System:
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System Suitability: The system suitability is verified using a reference solution of Atenolol for column validation, which contains a mixture of Atenolol and its specified impurities. The resolution between critical pairs of impurities is a key performance indicator.
-
Sample Preparation:
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Test Solution: Dissolve 50.0 mg of the substance to be examined in the mobile phase and dilute to 25.0 mL.
-
Reference Solution (for quantification of impurities): Dilute 0.5 mL of the test solution to 100.0 mL with the mobile phase.
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The retention time for Impurity E under these or similar conditions has been reported to be approximately 2.0 minutes, though this can vary between systems.[4]
Spectrometric Characterization
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation and confirmation of impurities.
Mass Spectrometry (MS):
-
LC-MS/MS is a highly sensitive and specific technique for identifying and characterizing impurities.
-
For Atenolol EP Impurity E, the protonated molecular ion [M+H]⁺ would be observed at m/z 359.16.[10]
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Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the acetamide groups and cleavage of the ether linkages, providing confirmation of the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule.
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The ¹H NMR spectrum of Atenolol EP Impurity E would be expected to show distinct signals for:
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Aromatic protons on the two phenyl rings.
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Methylene protons of the acetamide groups.
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Protons of the 2-hydroxypropane-1,3-diyl linker.
-
-
While specific chemical shift data is proprietary to reference standard suppliers, the integration and splitting patterns of these signals would be consistent with the proposed structure.[11]
Conclusion: A Framework for Control
A comprehensive understanding of Atenolol EP Impurity E, from its chemical properties and mechanism of formation to its analytical characterization, is fundamental for ensuring the quality and safety of Atenolol drug products. The information presented in this guide provides a robust framework for researchers, scientists, and drug development professionals to effectively control this impurity. By implementing the detailed analytical methodologies outlined in the European Pharmacopoeia and leveraging advanced spectrometric techniques for structural confirmation, manufacturers can ensure that their Atenolol API meets the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.
References
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Phenomenex. (2020). Atenolol Ph. Eur. Monograph Application Note. Retrieved from [Link]
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SynZeal. (n.d.). Atenolol EP Impurity E | 141650-31-9. Retrieved from [Link]
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Allmpus. (n.d.). atenolol ep impurity e. Retrieved from [Link]
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Scribd. (n.d.). Atenolol. Retrieved from [Link]
- Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.
-
ResearchGate. (n.d.). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Retrieved from [Link]
- Munjewar, R. R., et al. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251.
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Scribd. (n.d.). Atenolol. Retrieved from [Link]
- Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121.
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U.S. Pharmacopeia. (2011). Atenolol. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pathways for molecular ions of atenolol( A) and bevantolol( B). Retrieved from [Link]
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GLP Pharma Standards. (n.d.). Atenolol EP Impurity E | CAS No- 141650-31-9. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Atenolol - Impurity E. Retrieved from [Link]
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EDQM. (2021). INFORMATION LEAFLET Ph. Eur. Reference Standard ATENOLOL FOR SYSTEM SUITABILITY CRS batch 3. Retrieved from [Link]
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ResearchGate. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Retrieved from [Link]
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PubChem. (n.d.). Atenolol. Retrieved from [Link]
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